molecular formula C14H19N3O4 B1595228 Z-ALA-ALA-NH2 CAS No. 50444-54-7

Z-ALA-ALA-NH2

Cat. No.: B1595228
CAS No.: 50444-54-7
M. Wt: 293.32 g/mol
InChI Key: WEIOJLPDGBBVCH-UHFFFAOYSA-N
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Scientific Research Applications

Z-ALA-ALA-NH2 has a wide range of applications in scientific research:

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses and properties. For instance, there is potential for further studies on C(sp3)–H functionalisation . Additionally, the development of metal-free allylic/benzylic oxidation strategies with molecular oxygen is a promising area of research .

Mechanism of Action

Target of Action

Z-ALA-ALA-NH2, also known as Benzyl N-[(1S)-1-{[(1S)-1-CARBAMOYLETHYL]CARBAMOYL}ETHYL]CARBAMATE, is a substrate analogue that primarily targets proteinase K . Proteinase K is a broad-spectrum serine protease that plays a crucial role in protein degradation.

Mode of Action

The compound forms a stable complex with proteinase K through a series of hydrogen bonds with protein atoms and water molecules . The inhibitor is hydrolyzed between Phe4’ and D-Ala", and the two fragments remain bound to the protein . This interaction inhibits the activity of proteinase K, thereby affecting the protein degradation process.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound or its target. For instance, the activity of proteinase K is known to be enhanced in the presence of calcium ions . Therefore, the calcium ion concentration could potentially influence the efficacy of this compound as an inhibitor.

Biochemical Analysis

Biochemical Properties

Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit carbonic anhydrases by directly coordinating with the catalytic zinc ion, mimicking bicarbonate binding . This interaction is crucial for its potential use as a lead compound for developing carbonic anhydrase inhibitors. Additionally, Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate exhibits stability in the presence of various biological fluids, making it a promising candidate for therapeutic applications.

Cellular Effects

The effects of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the production of biogenic amines and ethyl carbamate in microbial cells . These effects are mediated through its interactions with enzymes involved in amino acid metabolism, leading to changes in the levels of various metabolites and influencing cellular processes.

Molecular Mechanism

The molecular mechanism of action of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits carbonic anhydrases by coordinating with the catalytic zinc ion, mimicking the binding of bicarbonate . This inhibition disrupts the enzyme’s activity, leading to alterations in cellular processes that depend on carbonic anhydrase function. Additionally, Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate may influence gene expression by interacting with transcription factors or other regulatory proteins, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability in various biological fluids, maintaining its inhibitory activity against carbonic anhydrases over extended periods . Long-term studies have shown that Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects on cellular processes and metabolic pathways. At lower doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate may induce toxic effects, including disruptions in cellular metabolism and adverse physiological responses . These findings underscore the importance of optimizing dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence amino acid metabolism, leading to changes in the production of biogenic amines and ethyl carbamate . These metabolic effects are mediated through its interactions with enzymes involved in amino acid catabolism, highlighting its potential for modulating metabolic pathways in therapeutic applications.

Transport and Distribution

The transport and distribution of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes and distributed to various cellular compartments, where it exerts its effects on enzyme activity and gene expression . The interactions with transporters and binding proteins play a crucial role in its localization and accumulation within cells, influencing its overall efficacy and potential for therapeutic use.

Subcellular Localization

The subcellular localization of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate is essential for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it interacts with target biomolecules and modulates cellular processes . The presence of targeting signals and post-translational modifications may influence its subcellular localization, further affecting its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-ALA-ALA-NH2 typically involves the use of protecting groups to prevent unwanted reactions at the amino and carboxyl termini of the amino acids. One common method is the use of N-Benzyloxycarbonyl (Cbz) as a protecting group for the amino terminus. The synthesis can be summarized as follows :

    Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Formation of the Dipeptide: The protected L-alanine is then coupled with another L-alanine molecule using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the dipeptide.

    Deprotection: The benzyloxycarbonyl group is removed using hydrogenation in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Z-ALA-ALA-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products

Properties

IUPAC Name

benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(12(15)18)16-13(19)10(2)17-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,15,18)(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIOJLPDGBBVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304050
Record name benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50444-54-7
Record name NSC164062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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